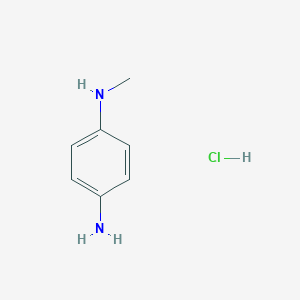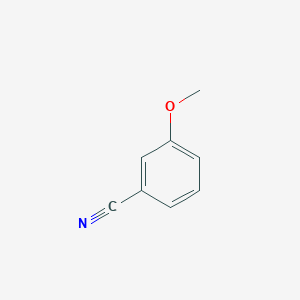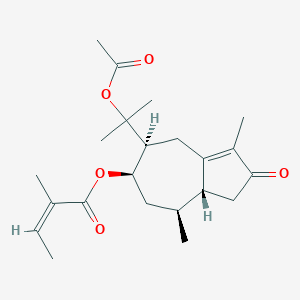
Torilin
Descripción general
Descripción
Torilin is a guaiane-type sesquiterpene, which has been identified as the major phytochemical of Torilis japonica . It shows a wide range of biological activities such as antimicrobial, anti-neosporal, anti-protozoal, analgesic, and anti-inflammatory .
Synthesis Analysis
Torilin has been isolated from the fruits of Torilis japonica . The structures of the compounds isolated were determined to be three new sesquiterpenes, viz. a guaiane-type, epoxytorilinol (1), a eudesmane-type, elematorilone (2) and a cadinane-type, cardinatoriloside (3), together with ten known sesquiterpenes (4–13) .Molecular Structure Analysis
The molecular formula of Torilin is C22H32O5 . Its average mass is 376.487 Da and its monoisotopic mass is 376.224976 Da .Chemical Reactions Analysis
Torilin has shown inhibitory effects on melanin production in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells . This suggests that Torilin may interact with the melanin synthesis pathway.Aplicaciones Científicas De Investigación
Ethnomedicinal Applications
Torilin, found in the fruits of Torilis japonica , has been traditionally used for treating various ailments. It has been reported to treat dysentery, fever, hemorrhoids, spasms, uterine tumors, lymphadenitis, rheumatism, impotence, infertility, women’s diseases, and chronic diarrhea .
Anti-Angiogenic Activity
Research has shown that Torilin exhibits anti-angiogenic activity. This means it can inhibit the growth of new blood vessels, which is crucial in the treatment of diseases like cancer where preventing blood supply to tumors can inhibit their growth .
Antimicrobial Activity
Torilin has been identified to have antimicrobial properties. It functions as a surfactant with hydrophilic and hydrophobic properties that can denature various proteins. This property is particularly useful in inactivating bacterial spores by distorting coat proteins .
Phytochemical Analysis
The phytochemicals present in Torilis japonica, including Torilin, have been extensively studied for their biological properties. High-performance liquid chromatography (HPLC) is used to analyze these compounds for their potential health benefits .
Mecanismo De Acción
Target of Action
Torilin, a sesquiterpene isolated from the fruits of Torilis japonica, primarily targets the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) . TAK1 is a key mediator in the cellular response to pro-inflammatory signals. It plays a crucial role in the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Mode of Action
Torilin interacts with its primary target, TAK1, inhibiting its activation . This inhibition leads to the suppression of MAPK-mediated activation of c-Jun N-terminal kinases (JNK1/2), p38, and extracellular signal-regulated kinases (ERK1/2). It also prevents the activation and translocation of NF-κB .
Biochemical Pathways
The inhibition of TAK1 by Torilin affects several biochemical pathways. It suppresses the activation of MAPKs, including ERK1/2, p38MAPK, and JNK1/2 . This leads to the downstream suppression of activator protein 1 (AP-1) and its components, ATF-2 and c-jun . Torilin also inhibits the activation of NF-κB, preventing the degradation of its inhibitor, IκB .
Result of Action
The interaction of Torilin with its targets results in significant molecular and cellular effects. It inhibits the release of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), and suppresses the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) enzymes . It also reduces the gene and protein expressions of inflammatory mediators and cytokines, including NF-α, Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Torilin. For instance, skin barrier damage caused by environmental factors like a dry atmosphere and pollutants can exacerbate atopic inflammation . In such conditions, Torilin’s anti-inflammatory properties may be particularly beneficial.
Safety and Hazards
Direcciones Futuras
While Torilin has shown promising biological activities, further investigation is needed to fully understand its potential. This could include bioassay-guided isolation and identification of its major bioactive constituents, which could lead to the discovery of potential phytopharmaceutical candidates .
Propiedades
IUPAC Name |
[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVFAXBJQKUDH-TXCQZRSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Torilin | |
CAS RN |
13018-10-5 | |
| Record name | Torilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Torilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TORILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X95X49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of torilin?
A1: Torilin has been shown to interact with several molecular targets, including:
- Transforming growth factor beta-activated kinase 1 (TAK1): Torilin inhibits TAK1 activation, which subsequently suppresses the activation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK1/2. This inhibition ultimately leads to the suppression of activator protein 1 (AP-1) activation and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation, reducing the expression of inflammatory mediators. []
- Matrix metalloproteinases (MMPs): Torilin decreases the activity and expression of MMP-9, a key enzyme involved in tumor invasion and metastasis. This effect contributes to torilin's anti-invasive properties. []
- P-glycoprotein (P-gp): Torilin inhibits P-gp, a transmembrane efflux pump associated with multidrug resistance in cancer cells. This inhibition leads to increased intracellular accumulation of anticancer drugs, enhancing their efficacy. [, ]
- Testosterone 5α-reductase: Torilin exhibits inhibitory activity against testosterone 5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone. [, ]
- hKv1.5 channel current: Torilin has been shown to block hKv1.5 channel current. []
Q2: How does torilin's anti-angiogenic activity manifest?
A2: Torilin demonstrates anti-angiogenic effects through multiple mechanisms:
- Inhibition of angiogenesis in chick embryos: Torilin reduces neovascularization in the chorioallantoic membrane (CAM) assay. []
- Suppression of basic fibroblast growth factor (bFGF)-induced vessel formation: Torilin inhibits bFGF-induced vessel formation in the mouse Matrigel plug assay. []
- Reduction of human umbilical vein endothelial cell (HUVEC) proliferation and tube formation: Torilin directly impacts endothelial cell behavior, hindering their ability to form new blood vessels. []
- Downregulation of hypoxia-inducible angiogenic factors: Torilin decreases the expression of vascular endothelial growth factor (VEGF) and insulin-like growth factor-II (IGF-II) in HepG2 human hepatoblastoma cells. []
Q3: What is the significance of torilin's interaction with p53?
A3: Torilin has been identified as a potential activator of the tumor suppressor protein p53. Specifically, it binds to the Loop1/Sheet3 (L1/S3) pocket of wild-type p53, leading to increased p53 transcriptional activity and subsequent upregulation of p21, a downstream target of p53 involved in cell cycle regulation. This interaction contributes to torilin's anticancer properties by suppressing the growth of HCT116 cancer cells. []
Q4: What are the key biological activities exhibited by torilin?
A4: Torilin displays a wide range of biological activities, including:
- Anti-inflammatory: Suppresses the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) by inhibiting TAK1, NF-κB, and AP-1 pathways. [, , ]
- Anti-angiogenic: Inhibits the formation of new blood vessels by targeting various angiogenic factors and processes, as described above. []
- Anti-invasive: Reduces the invasion and metastasis of tumor cells by decreasing MMP-9 activity and expression. []
- Anticancer: Exhibits cytotoxic effects against various cancer cell lines, including multidrug-resistant cells, through mechanisms such as P-gp inhibition and p53 activation. [, , , , ]
- Antimicrobial: Demonstrates antimicrobial activity against bacteria, particularly Bacillus subtilis spores and vegetative cells. [, ]
- Anti-melanogenic: Inhibits melanin production in α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells. []
Q5: What is the molecular formula and weight of torilin?
A5: Torilin has the molecular formula C22H32O5 and a molecular weight of 376.49 g/mol. [, ]
Q6: What spectroscopic data is available for characterizing torilin?
A6: Comprehensive spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been used to elucidate the structure of torilin and its derivatives. [, , , , ]
Q7: Are there any studies on the stability of torilin under various conditions?
A7: While specific studies on torilin's stability under various conditions are limited in the provided abstracts, its isolation from natural sources suggests some inherent stability. Further research is needed to determine its stability profile under different storage conditions, pH levels, and in the presence of excipients. []
Q8: What analytical techniques are commonly used for the characterization and quantification of torilin?
A8: High-performance liquid chromatography (HPLC) is frequently employed for both qualitative and quantitative analysis of torilin, often coupled with detectors like ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry. [, , ]
Q9: What are the potential applications of torilin in drug development?
A9: Torilin's diverse biological activities make it a promising candidate for drug development targeting various diseases, including:
- Inflammatory diseases: Its anti-inflammatory properties make it a potential therapeutic agent for conditions like arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. [, , ]
- Cancer: Torilin's anti-angiogenic, anti-invasive, and cytotoxic effects suggest potential applications in cancer therapy, particularly against multidrug-resistant cancers. [, , , , , , ]
- Microbial infections: Its antimicrobial activity, especially against Bacillus subtilis, highlights its potential as a natural antimicrobial agent. [, ]
- Skin disorders: Torilin's anti-melanogenic and potential wound healing properties make it a candidate for treating skin hyperpigmentation, atopic dermatitis, and other skin conditions. [, ]
- Androgen-dependent conditions: Its inhibitory activity against testosterone 5α-reductase suggests potential applications in treating benign prostatic hyperplasia and other androgen-dependent conditions. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



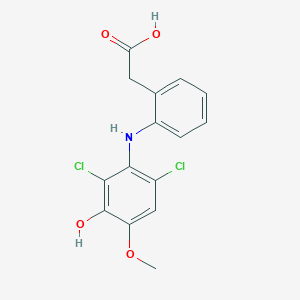
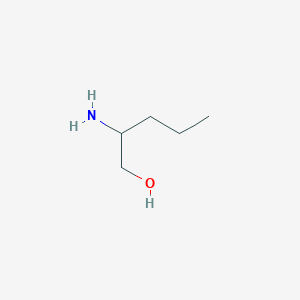

![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)
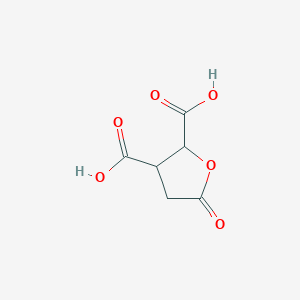
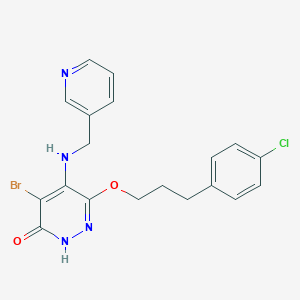
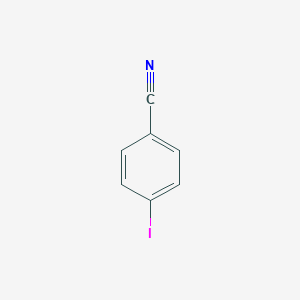

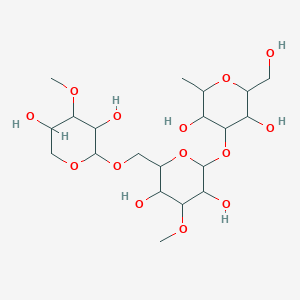

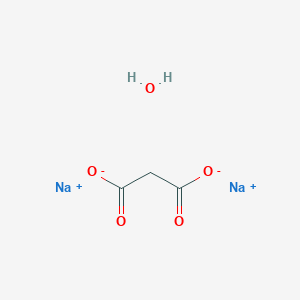
![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)
